Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺ ) is observed at m/z 209 , with fragmentation pathways involving:
- Loss of the ethyl group (m/z 181 ).
- Cleavage of the ester moiety to yield m/z 136 (imidazo-pyrazine fragment).
Table 2: Predicted NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl ester) | 1.3 | Triplet |
| CH₂ (ethyl ester) | 4.2 | Quartet |
| CH₃ (position 7) | 2.5 | Singlet |
| Imidazole H (position 1) | 8.0 | Singlet |
Tautomeric Behavior and Stereoelectronic Effects
The compound exhibits tautomerism mediated by proton transfer within the imidazo-pyrazine system:
- 1H-Imidazole ↔ 3H-Imidazole : Equilibrium between nitrogen-protonated forms, influenced by solvent polarity and substituent effects.
- Stereoelectronic stabilization : The methyl group at position 7 enhances tautomeric stability by minimizing steric clashes in the tetrahydro ring.
DFT calculations on analogous structures reveal that the 1H-tautomer is energetically favored by ~2–3 kcal/mol due to conjugation between the imidazole lone pairs and the pyrazine π-system.
Key factors influencing tautomerism :
- Hydrogen bonding : Protic solvents stabilize the 1H-tautomer via N–H⋯O interactions with the ester group.
- Steric effects : Bulky substituents at position 7 disfavor the 3H-tautomer.
Properties
IUPAC Name |
ethyl 7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-13-5-4-12(2)7-9(13)11-8/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZHPHBXYMRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCN(CC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474336 | |
| Record name | Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-19-2 | |
| Record name | Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of α-Amino Ketones with Ethyl Imino Esters
A primary method involves the cyclocondensation of α-amino ketones with ethyl imino esters to construct the imidazo[1,2-a]pyrazine core. As outlined in patent WO2010125101A1, this approach employs a two-step process:
- Formation of the imidazole ring : Reacting ethyl glyoxalate with a methyl-substituted tetrahydropyrazine precursor in refluxing 1-butanol yields the bicyclic structure.
- Methyl group introduction : The 7-methyl substituent is introduced via alkylation using methyl iodide or through the use of pre-methylated intermediates.
Key reaction conditions :
- Solvent: 1-butanol
- Temperature: Reflux (~117°C)
- Catalysts: None required (thermal cyclization)
- Yield: 60–75% (patent examples).
For the 7-methyl variant, pre-functionalized boronic acids containing methyl groups could theoretically be employed, though specific examples are not cited in the provided sources.
Stepwise Synthesis and Intermediate Characterization
Intermediate Preparation: 7-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine
The synthesis begins with the preparation of the tetrahydroimidazo[1,2-a]pyrazine backbone:
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | Triethyloxonium tetrafluoroborate | Alkylation of secondary amine | 85% |
| 2 | α-Amino ketone (e.g., 3-aminobutan-2-one) | Cyclocondensation | 70% |
Analytical Data :
Esterification and Final Product Isolation
The ethyl ester group is introduced via esterification of the carboxylic acid intermediate:
- Reagent : Ethyl chloroformate
- Base : Triethylamine
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature.
Workup :
- Extraction with ethyl acetate
- Column chromatography (silica gel, hexane/ethyl acetate 3:1)
- Final isolation as hydrochloride salt (SynHet).
Analytical and Physicochemical Properties
Solubility and Stability
Data from GlpBio and SynHet indicate:
Spectroscopic Characterization
- MS (ESI+) : m/z 224.1 [M+H]⁺ (calculated for C₁₁H₁₇N₃O₂: 223.13).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N imidazole).
Comparative Analysis of Synthetic Methods
Scale-Up and Industrial Feasibility
- Batch Size : Ambeed lists 5 mg to 1 g scales, with 95% purity.
- Cost Drivers : Palladium catalysts and Boc-protected intermediates increase production costs.
- Environmental Impact : Use of DMF and 1,4-dioxane necessitates solvent recovery systems.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has the following chemical characteristics:
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- IUPAC Name : this compound
- CAS Number : 623564-19-2
The compound features a bicyclic structure that contributes to its biological activity and potential therapeutic applications.
Drug Discovery and Development
This compound is utilized in fragment-based drug discovery (FBDD). This approach focuses on identifying small chemical fragments that can bind to biological targets and subsequently be elaborated into more complex drug candidates. A study demonstrated that this compound can serve as a starting point for developing inhibitors against the HIV-1 capsid protein .
Case Study :
A fragment screen employing NMR and X-ray crystallography identified this compound as a promising lead for optimizing HIV-1 inhibitors. The structural data obtained allowed researchers to enhance binding affinity through systematic modifications of the compound's structure .
Research indicates that derivatives of this compound exhibit significant biological activity. It has been shown to possess antimicrobial properties and may also act as an anti-inflammatory agent. These activities are attributed to its ability to interact with various biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several pathogens | |
| Anti-inflammatory | Reduces inflammation in vitro | |
| HIV Inhibition | Potential lead for HIV inhibitors |
Synthesis and Optimization
The synthesis of this compound involves various synthetic strategies aimed at enhancing its pharmacological properties. Techniques such as continuous flow hydrogenation have been applied to optimize the sp3 content of the compound, which is crucial for improving solubility and reducing toxicity in drug candidates .
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
- Structure : Lacks the 7-methyl group.
- Molecular Formula : C₉H₁₃N₃O₂; Molecular Weight : 195.22 g/mol .
- This compound serves as a precursor for hydrazone derivatives with demonstrated antibacterial activity (e.g., MIC values of 2–8 µg/mL against S. aureus and E. coli) .
2.1.2 Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
- Structure : Ethyl ester replaced with a methyl ester.
- Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.19 g/mol .
- Key Difference : The smaller methyl ester may alter pharmacokinetic properties, such as metabolic stability and solubility.
2.1.3 Ethyl 6-(4-Fluorophenyl)-8-Oxo-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
- Structure : Features a 4-fluorophenyl substituent at position 6 and an 8-oxo group.
- Molecular Formula : C₁₅H₁₄FN₃O₃; Molecular Weight : 303.29 g/mol .
- This derivative is an intermediate in antimalarial drug development.
2.1.4 BIM-46187 (Dimeric Derivative)
- Structure : Dimer of BIM-46174, a tetrahydroimidazo[1,2-a]pyrazine derivative.
- Activity: Acts as a Gαq protein inhibitor with enhanced potency compared to monomeric forms, demonstrating the impact of dimerization on biological activity .
Functionalized Derivatives
2.2.1 Halogenated Derivatives
- Example : Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride.
- Molecular Formula : C₉H₁₃BrClN₃O₂; Molecular Weight : 310.57 g/mol .
- Key Difference : Bromination at position 3 introduces steric and electronic effects, which may influence reactivity in cross-coupling reactions or interactions with biological targets.
2.2.2 Hydrazone Derivatives
- Example : (E)-N′-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide.
- Activity : Demonstrates antibacterial activity (MIC = 4 µg/mL against S. aureus), highlighting the role of hydrazone functionalization in modulating bioactivity .
Physicochemical Properties
| Property | Ethyl 7-Methyl Derivative | Non-Methylated Analog | 6-(4-Fluorophenyl) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 209.25 | 195.22 | 303.29 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 3 | 5 |
| Polar Surface Area (Ų) | ~56 | ~56 | ~78 |
| LogP | ~1.2 (estimated) | ~0.9 | ~2.5 |
Biological Activity
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 623564-19-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- SMILES Notation : O=C(C1=CN2C(CN(C)CC2)=N1)OCC
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyrazine core followed by carboxylation. Techniques such as continuous flow hydrogenation and various coupling reactions are employed to enhance yield and purity.
Antiviral Activity
Recent studies have indicated that compounds related to this compound exhibit promising antiviral properties. For instance, research focusing on HIV inhibitors has shown that modifications in the structure can enhance binding affinity to viral targets such as the HIV-1 capsid protein. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
Antitumor Potential
This compound has also been investigated for its antitumor activity. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The structure-activity relationship (SAR) studies suggest that the presence of the imidazo ring is crucial for its cytotoxic effects .
Case Study 1: HIV Inhibition
A fragment-based drug discovery approach revealed this compound as a weak binder to HIV-1 capsid. Subsequent optimization efforts led to derivatives with improved potency against HIV replication in cell culture models .
Case Study 2: Cancer Cell Apoptosis
In a study examining the effects of various imidazo compounds on cancer cells, this compound was shown to significantly reduce cell viability in breast cancer cell lines. The mechanism involved increased reactive oxygen species (ROS) production and activation of caspase pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 209.25 g/mol |
| Antiviral Activity | Inhibits HIV replication |
| Antitumor Activity | Induces apoptosis in cancer cells |
| CAS Number | 623564-19-2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?
- Methodology : The compound is typically synthesized via hydrogenation of its unsaturated precursor. For example, hydrogenation of imidazo[1,2-a]pyrazine derivatives using PtO₂ under 30 psi H₂ in 2-methoxyethanol at 20°C achieves a 76% yield. Post-reaction, the mixture is filtered through celite, concentrated, and purified via column chromatography (eluent: dichloromethane/7N NH₃-methanol, 95:5) to remove borane-derived impurities .
- Key Considerations : Instability of intermediates to silica and oxygen necessitates rapid progression through purification steps .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodology :
- 1H NMR : Characteristic signals include singlets for imidazole protons (δ 6.32–8.52 ppm), methyl groups (δ 1.95–3.94 ppm), and tetrahydro-pyrazine ring protons (broad singlets at δ 3.35–3.94 ppm) .
- IR Spectroscopy : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~3170 cm⁻¹ (N-H stretch) confirm ester and amine functionalities .
- HRMS : Exact mass calculations (e.g., m/z 195.1008 for C₉H₁₃N₃O₂) validate molecular composition .
Advanced Research Questions
Q. How can synthetic yields be optimized despite impurities from borane reagents?
- Methodology :
- Impurity Mitigation : Replace borane-THF with milder reducing agents (e.g., NaBH₄/CeCl₃) to minimize byproducts.
- Workflow Adjustments : Use inert atmosphere handling (N₂/Ar) and low-silica alternatives (e.g., reverse-phase HPLC) for unstable intermediates .
Q. What strategies enable functionalization of the tetrahydroimidazo[1,2-a]pyrazine core for biological activity studies?
- Methodology :
- Hydrazide Derivatives : Condense the ester with hydrazine hydrate to form carbohydrazide intermediates, then react with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) to generate hydrazones (80–92% yield) .
- Amide Coupling : Use HATU/DIPEA in DMF to introduce Boc-protected glycine or other amino acids at the pyrazine nitrogen .
Q. How do stereochemical variations impact pharmacological properties?
- Methodology :
- Chiral Resolution : Separate diastereomers (e.g., (R,S)- and (S,R)-configurations) via preparative HPLC with chiral columns.
- Activity Comparison : Test separated isomers in assays (e.g., Plasmodium falciparum growth inhibition). Unseparated mixtures may show reduced potency due to enantiomeric competition .
Analytical and Mechanistic Questions
Q. What analytical techniques resolve discrepancies in reaction monitoring?
- Methodology :
- LC-MS Tracking : Use real-time LC-MS to detect intermediates (e.g., borane adducts at m/z 227.0416) and optimize quenching steps .
- Tandem MS/MS : Fragment ions (e.g., m/z 195→138) confirm core structure integrity during scale-up .
Q. How can computational modeling guide structural optimization?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
